Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which are part of the compound , has been extensively studied. A variety of methods have been developed, including the N-heterocyclization of primary amines with diols . Other methods involve the use of O-benzoylhydroxylamines as alkyl nitrene precursors . The synthesis of 2-substituted pyrrolidines can be achieved from carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a furan ring, which is a five-membered ring with one oxygen atom.Chemical Reactions Analysis
The pyrrolidine ring in the compound can undergo a variety of reactions. For example, it can participate in C(sp3)-H alkylation and arylation reactions with simple aryl or alkyl halides . The furan ring can also participate in various reactions, although specific reactions for this compound are not mentioned in the sources.Physical and Chemical Properties Analysis
The compound has a molecular weight of 274.276. Other physical and chemical properties are not specified in the sources.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have extensively explored the synthesis of furan derivatives, including those related to Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate, demonstrating the compound's utility in creating high-value-added furan esters. For instance, a study by Gabriele et al. (2012) on the oxidative carbonylation of 3-yne-1,2-diol derivatives to furan-3-carboxylic esters underscores the versatility of furan derivatives in organic synthesis, highlighting their potential in pharmaceutical and material science applications (Gabriele, Mancuso, Maltese, Veltri, & Salerno, 2012).
Pharmaceutical Applications
The compound and its derivatives have shown potential in pharmaceutical applications, including the development of novel drug molecules. For example, the synthesis and biological activity studies of polysubstituted pyridine derivatives as outlined by Zheng & Su (2005), provide a basis for the exploration of these compounds in agriculture and possibly in therapeutic contexts due to their fungicidal and herbicidal activities (Zheng & Su, 2005).
Material Science
Furan derivatives, such as this compound, are also pertinent in material science, particularly in the development of new materials with specific optical or electrical properties. The study by Frank & Hofmann (2000) on the influence of carbohydrate moieties on chromophore formation during Maillard reactions offers insights into how these compounds can contribute to the understanding and innovation within food chemistry and material science (Frank & Hofmann, 2000).
Mechanistic Studies in Organic Chemistry
The compound's involvement in mechanistic studies and the development of synthetic methodologies offers valuable insights into complex reaction mechanisms and pathways, facilitating the synthesis of novel compounds with potential applications across various fields. The work of Dyachenko et al. (2015) on the multicomponent synthesis of tetrahydroquinoline derivatives exemplifies the role of such furan derivatives in enhancing the understanding of organic synthesis mechanisms and expanding the toolkit for synthesizing bioactive molecules (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015).
Safety and Hazards
The compound is not intended for human or veterinary use and should be handled with appropriate safety measures. Specific safety and hazard information is not provided in the sources.
Future Directions
Mechanism of Action
Target of Action
The compound “Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate” contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The mode of action of a compound is determined by its interaction with its targets. The pyrrolidine ring in “this compound” could potentially interact with target proteins in a specific way due to its stereochemistry .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to have diverse biological profiles .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Properties
IUPAC Name |
methyl 3-(2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl)furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-14(18)12-10(4-7-20-12)8-11(9-15)13(17)16-5-2-3-6-16/h4,7-8H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJDZIIINUHKHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)C=C(C#N)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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